2,2,2-trifluoro-N-propylethanethioamide
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Overview
Description
2,2,2-Trifluoro-N-propylethanethioamide: is an organic compound with the molecular formula C5H8F3NS It is characterized by the presence of trifluoromethyl and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-propylethanethioamide typically involves the reaction of trifluoroacetic anhydride with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-propylethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-N-propylethanethioamide has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-propylethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to significant biological effects. The thioamide group can participate in various chemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N,N-dimethylacetamide: Similar in structure but with a dimethylacetamide group instead of a thioamide group.
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Contains a phenyl group and an imidoyl chloride group, differing in reactivity and applications.
Uniqueness
2,2,2-Trifluoro-N-propylethanethioamide is unique due to the presence of both trifluoromethyl and thioamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C5H8F3NS |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-propylethanethioamide |
InChI |
InChI=1S/C5H8F3NS/c1-2-3-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10) |
InChI Key |
VFAUAUHOLDMDJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)C(F)(F)F |
Origin of Product |
United States |
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